Hydroxyprogesterone

Progesterone Receptor Binding Steroid Pharmacology Receptor Affinity

Hydroxyprogesterone, also known as 17α-hydroxyprogesterone, is an endogenous progestogen steroid hormone with the molecular formula C21H30O3 and a molecular weight of 330.5 g/mol. It serves as a critical intermediate in the biosynthesis of other steroid hormones, including corticosteroids, androgens, and estrogens, and is categorized as a metabolite or derivative of progesterone with a hydroxyl group substitution.

Molecular Formula C21H30O3
Molecular Weight 330.5 g/mol
CAS No. 110850-01-6
Cat. No. B10753280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxyprogesterone
CAS110850-01-6
Molecular FormulaC21H30O3
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(=O)C1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O
InChIInChI=1S/C21H30O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19+,20+,21+/m1/s1
InChIKeyDBPWSSGDRRHUNT-CEGNMAFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00648 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





Hydroxyprogesterone (CAS 110850-01-6): Technical Specifications and Structural Identity for Research Procurement


Hydroxyprogesterone, also known as 17α-hydroxyprogesterone, is an endogenous progestogen steroid hormone with the molecular formula C21H30O3 and a molecular weight of 330.5 g/mol [1]. It serves as a critical intermediate in the biosynthesis of other steroid hormones, including corticosteroids, androgens, and estrogens, and is categorized as a metabolite or derivative of progesterone with a hydroxyl group substitution [2][3]. This compound is also the parent molecule for several clinically used synthetic progestins, such as 17α-hydroxyprogesterone caproate (CAS 630-56-8) and medroxyprogesterone acetate (CAS 71-58-9), which are formed through esterification or other chemical modifications [3].

Why Hydroxyprogesterone (CAS 110850-01-6) Cannot Be Substituted with Analogs: Structural and Functional Rationale


The substitution of Hydroxyprogesterone (17α-hydroxyprogesterone) with its analogs, such as 17α-hydroxyprogesterone caproate (17-OHPC) or medroxyprogesterone acetate (MPA), is scientifically unjustified due to profound differences in molecular structure, receptor pharmacology, and metabolic fate. While 17α-hydroxyprogesterone is an endogenous metabolite, 17-OHPC is a synthetic ester with a caproate side chain that significantly alters its lipophilicity, pharmacokinetic profile, and potency [1]. For instance, 17-OHPC is not hydrolyzed to 17α-hydroxyprogesterone in vivo, negating the premise that it functions as a simple pro-drug [2]. Furthermore, modifications at the C6 position, as seen in MPA, create a distinct pharmacophore with altered receptor binding and transactivation profiles compared to the parent compound [3]. These non-interchangeable characteristics mandate precise compound selection for research reproducibility and targeted therapeutic development, as detailed in the quantitative evidence below.

Quantitative Differentiation of Hydroxyprogesterone (CAS 110850-01-6) from Key Analogs: A Comparative Evidence Guide


Receptor Binding Affinity: 11α-Hydroxyprogesterone vs. Progesterone Receptor Agonists

The hydroxylation position on the progesterone backbone is a critical determinant of receptor affinity. A direct comparative study demonstrated that 11α-hydroxyprogesterone exhibits drastically lower affinity for the human recombinant progesterone receptor A form (PR-A) compared to high-affinity receptor agonists. While agonists like progesterone and promegestone (R5020) bind with a Ki in the low nanomolar range, the Ki for 11α-derivatives is orders of magnitude higher [1]. This provides a quantitative benchmark for understanding how the specific isomer of hydroxyprogesterone (e.g., 17α- vs 11α-) dictates its biological activity.

Progesterone Receptor Binding Steroid Pharmacology Receptor Affinity

Comparative Receptor Binding: 17α-Hydroxyprogesterone Caproate (17-OHPC) vs. Progesterone

Contrary to the assumption that the esterified caproate derivative (17-OHPC) would be a more potent binder than its parent or progesterone, direct comparative data shows it is not. A study assessing the relative binding affinity of 17-OHPC for recombinant human progesterone receptors (rhPR-B and rhPR-A) found it to be significantly lower than that of progesterone [1]. This quantitative finding is crucial for differentiating these compounds for research purposes.

Synthetic Progestins Receptor Pharmacology Preterm Birth Research

Metabolic Fate: 17α-Hydroxyprogesterone Caproate (17-HPC) is Not a Pro-Drug for Progesterone

A key differentiator between the endogenous metabolite 17α-hydroxyprogesterone and its synthetic ester, 17α-hydroxyprogesterone caproate (17-HPC), lies in their metabolic pathways. A study investigating the metabolism of 17-HPC demonstrated that the compound is not hydrolyzed, neither in vivo nor in vitro, to progesterone and caproate [1]. Instead, it undergoes active metabolism by hepatic and placental microsomes to form mono-, di-, and tri-hydroxylated derivatives, a process distinct from the metabolic fate of the parent compound [1].

Drug Metabolism Pharmacokinetics Hepatic Microsomes

Clinical Efficacy: 17α-Hydroxyprogesterone Caproate (17-OHPC) Did Not Reduce Recurrent Preterm Birth in a Prospective Cohort Study

Despite initial promise, the clinical effectiveness of 17-OHPC for preventing recurrent preterm birth has been challenged by subsequent high-quality studies. A prospective cohort study of 430 women with a history of preterm birth found that 17-OHPC treatment did not reduce the rate of recurrent preterm birth ≤35 weeks compared to a historical referent rate [1]. Furthermore, the study identified a statistically significant increase in a specific adverse event associated with treatment [1].

Obstetrics Clinical Trial Preterm Birth Prevention

Defined Research and Industrial Applications for Hydroxyprogesterone (CAS 110850-01-6) Based on Quantitative Evidence


Investigating Non-Genomic Progestin Signaling Pathways

Given the evidence that 17α-hydroxyprogesterone caproate (17-OHPC) has a lower affinity for nuclear progesterone receptors (PR) than progesterone itself (26-30% relative binding affinity) [1], but may still exert clinical effects, this compound is a prime candidate for studying non-genomic or PR-independent mechanisms of action. Researchers can use 17-OHPC to probe pathways involving membrane-bound receptors, ion channel modulation, or other signaling cascades that are not solely dependent on high-affinity nuclear PR binding.

Metabolic Stability and Pro-Drug Research

The definitive finding that 17α-hydroxyprogesterone caproate is not hydrolyzed to progesterone in vivo or in vitro [2] makes it an excellent model compound for studying esterase-resistant pro-drugs. Its active metabolism by CYP enzymes to form multiple hydroxylated metabolites [2] provides a rich system for investigating complex metabolic fates, species-dependent metabolism, and the activity of individual metabolites in placental and hepatic tissues.

Benchmarking Compound for Preterm Birth Mechanism Studies

The contradictory clinical efficacy data, where 17-OHPC was initially shown to reduce preterm birth risk by 33% in one trial but later found to be ineffective in a prospective cohort study [3], positions this compound as a critical benchmark for research into the pathophysiology of preterm birth. It is an essential tool for studies aiming to dissect the mechanisms of progestin responsiveness, identify biomarkers for patient stratification, and understand why certain populations may or may not benefit from progestin therapy.

Technical Documentation Hub

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39 linked technical documents
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